
(2-Chloro-3-quinolinyl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3-quinolinyl)methyl benzoate, also known as CQMB, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. CQMB is a derivative of quinoline, which is a heterocyclic compound that has been widely used in the synthesis of various drugs.
Scientific Research Applications
(2-Chloro-3-quinolinyl)methyl benzoate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (2-Chloro-3-quinolinyl)methyl benzoate has been investigated for its anti-cancer properties. Studies have shown that (2-Chloro-3-quinolinyl)methyl benzoate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, (2-Chloro-3-quinolinyl)methyl benzoate has been found to have anti-inflammatory and anti-microbial properties, which make it a potential candidate for the development of new drugs.
In biochemistry, (2-Chloro-3-quinolinyl)methyl benzoate has been used as a fluorescent probe to study protein-ligand interactions. (2-Chloro-3-quinolinyl)methyl benzoate has a high binding affinity for proteins, and its fluorescence properties can be used to monitor protein-ligand interactions in real-time. This makes (2-Chloro-3-quinolinyl)methyl benzoate a valuable tool for studying protein function and drug discovery.
In materials science, (2-Chloro-3-quinolinyl)methyl benzoate has been used as a building block for the synthesis of new materials. (2-Chloro-3-quinolinyl)methyl benzoate can be functionalized with various groups to modify its properties, such as solubility and reactivity. This makes (2-Chloro-3-quinolinyl)methyl benzoate a versatile building block for the synthesis of new materials with tailored properties.
Mechanism of Action
The mechanism of action of (2-Chloro-3-quinolinyl)methyl benzoate is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes and signaling pathways. For example, (2-Chloro-3-quinolinyl)methyl benzoate has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, (2-Chloro-3-quinolinyl)methyl benzoate has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
(2-Chloro-3-quinolinyl)methyl benzoate has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that (2-Chloro-3-quinolinyl)methyl benzoate can induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. (2-Chloro-3-quinolinyl)methyl benzoate has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, (2-Chloro-3-quinolinyl)methyl benzoate has been shown to have anti-inflammatory and anti-microbial properties.
Advantages and Limitations for Lab Experiments
(2-Chloro-3-quinolinyl)methyl benzoate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its properties can be easily modified by functionalization with various groups. In addition, (2-Chloro-3-quinolinyl)methyl benzoate has a high binding affinity for proteins, which makes it a valuable tool for studying protein-ligand interactions.
However, there are also limitations to using (2-Chloro-3-quinolinyl)methyl benzoate in lab experiments. (2-Chloro-3-quinolinyl)methyl benzoate can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, (2-Chloro-3-quinolinyl)methyl benzoate is not very soluble in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the study of (2-Chloro-3-quinolinyl)methyl benzoate. One direction is the development of new drugs based on the structure of (2-Chloro-3-quinolinyl)methyl benzoate. Studies have shown that (2-Chloro-3-quinolinyl)methyl benzoate has anti-cancer, anti-inflammatory, and anti-microbial properties, which make it a potential candidate for the development of new drugs.
Another direction is the study of (2-Chloro-3-quinolinyl)methyl benzoate as a building block for the synthesis of new materials. (2-Chloro-3-quinolinyl)methyl benzoate can be functionalized with various groups to modify its properties, which makes it a versatile building block for the synthesis of new materials with tailored properties.
Finally, the study of (2-Chloro-3-quinolinyl)methyl benzoate as a fluorescent probe for protein-ligand interactions is an area of future research. (2-Chloro-3-quinolinyl)methyl benzoate has a high binding affinity for proteins, and its fluorescence properties can be used to monitor protein-ligand interactions in real-time. This makes (2-Chloro-3-quinolinyl)methyl benzoate a valuable tool for studying protein function and drug discovery.
Conclusion
In conclusion, (2-Chloro-3-quinolinyl)methyl benzoate, or (2-Chloro-3-quinolinyl)methyl benzoate, is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. (2-Chloro-3-quinolinyl)methyl benzoate can be synthesized through a multi-step reaction process and has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The study of (2-Chloro-3-quinolinyl)methyl benzoate is an area of active research, and its potential applications make it a valuable compound for the scientific community.
Synthesis Methods
(2-Chloro-3-quinolinyl)methyl benzoate can be synthesized through a multi-step reaction process. The first step involves the synthesis of 2-chloro-3-quinolinecarboxylic acid, which is then converted to 2-chloro-3-quinolinemethanol. The final step involves the esterification of 2-chloro-3-quinolinemethanol with benzoic acid to yield (2-Chloro-3-quinolinyl)methyl benzoate. The synthesis of (2-Chloro-3-quinolinyl)methyl benzoate has been extensively studied and optimized to improve the yield and purity of the compound.
properties
Product Name |
(2-Chloro-3-quinolinyl)methyl benzoate |
|---|---|
Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
(2-chloroquinolin-3-yl)methyl benzoate |
InChI |
InChI=1S/C17H12ClNO2/c18-16-14(10-13-8-4-5-9-15(13)19-16)11-21-17(20)12-6-2-1-3-7-12/h1-10H,11H2 |
InChI Key |
RLWGWEFGNOFWPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC3=CC=CC=C3N=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



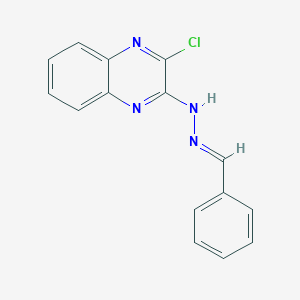
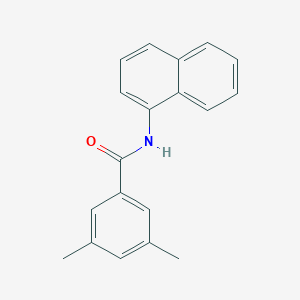
![1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene](/img/structure/B270336.png)


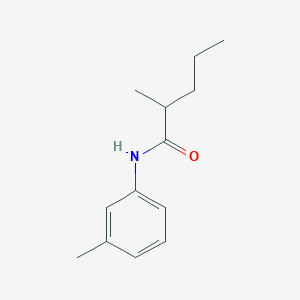
![1-Propyl-4-ethoxy[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B270345.png)
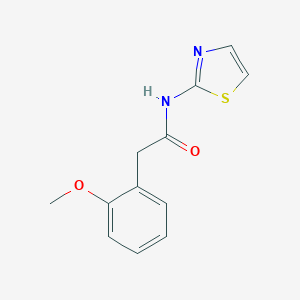
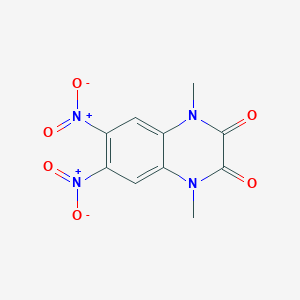
![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)

